2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide is a chemical compound with significant research interest due to its potential biological activities. It is characterized by a complex structure that includes a chloro group, a benzamide moiety, and a tetrahydro-cyclopentapyridazine structure. The molecular formula of this compound is , and it has a molecular weight of approximately 364.83 g/mol.
This compound falls under the category of organic compounds and specifically belongs to the class of amides. Its structural features suggest potential pharmacological properties, making it of interest in medicinal chemistry.
The synthesis of 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide can be achieved through several methods:
The molecular structure of 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C18H21ClN3O2/c19-17(20)15(14-4-1-5-16(14)23)10-12-11-22(18(24)25)9-8-13(11)21/h1-5,10H,6-9H2
C1CC2=CC(=O)N(N=C2C1)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4
.
These notations provide insight into the connectivity and spatial arrangement of atoms within the molecule.
The compound is expected to participate in various chemical reactions typical for amides and chlorinated compounds:
The mechanism of action for 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide is not fully elucidated but can be hypothesized based on its structural features:
The physical and chemical properties of 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications .
Due to its complex structure and potential biological activity, 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting the importance of detailed structural analysis and synthesis methods in advancing scientific research.
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5